![molecular formula C18H18O3S B14593901 6-[(Benzenesulfonyl)methyl]-5-phenyl-3,4-dihydro-2H-pyran CAS No. 61171-87-7](/img/structure/B14593901.png)
6-[(Benzenesulfonyl)methyl]-5-phenyl-3,4-dihydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(Benzenesulfonyl)methyl]-5-phenyl-3,4-dihydro-2H-pyran is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzenesulfonyl group attached to a dihydropyran ring, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Benzenesulfonyl)methyl]-5-phenyl-3,4-dihydro-2H-pyran typically involves the reaction of benzenesulfonyl chloride with a suitable precursor under controlled conditions. One common method involves the use of phosphorus pentachloride and sodium benzenesulfonate, which are heated together to produce benzenesulfonyl chloride . This intermediate can then be reacted with a dihydropyran derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(Benzenesulfonyl)methyl]-5-phenyl-3,4-dihydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the benzenesulfonyl group under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzenesulfonyl compounds.
Applications De Recherche Scientifique
6-[(Benzenesulfonyl)methyl]-5-phenyl-3,4-dihydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-[(Benzenesulfonyl)methyl]-5-phenyl-3,4-dihydro-2H-pyran involves its interaction with molecular targets through its benzenesulfonyl group. This group can form strong bonds with nucleophiles, leading to various biological and chemical effects. The compound’s ability to undergo substitution reactions makes it a versatile tool in modifying biological molecules and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl chloride: A precursor in the synthesis of 6-[(Benzenesulfonyl)methyl]-5-phenyl-3,4-dihydro-2H-pyran.
Benzenesulfonamide derivatives: Compounds with similar sulfonyl groups but different core structures.
Uniqueness
This compound stands out due to its dihydropyran ring, which imparts unique chemical properties and potential applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial settings.
Propriétés
Numéro CAS |
61171-87-7 |
|---|---|
Formule moléculaire |
C18H18O3S |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
6-(benzenesulfonylmethyl)-5-phenyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C18H18O3S/c19-22(20,16-10-5-2-6-11-16)14-18-17(12-7-13-21-18)15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2 |
Clé InChI |
PDHNQDKICONBEB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=C(OC1)CS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-nitrobenzamide](/img/structure/B14593820.png)
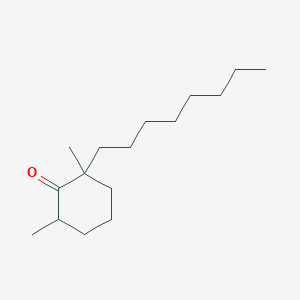


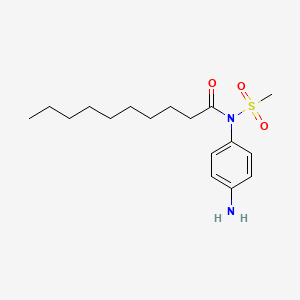


![1,1'-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride](/img/structure/B14593854.png)

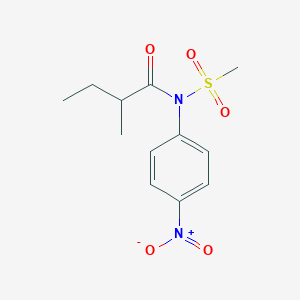
![2-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)cyclopentan-1-one](/img/structure/B14593871.png)
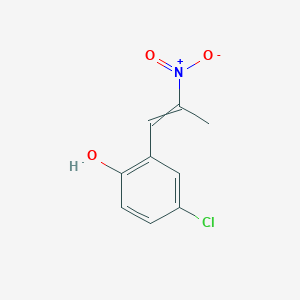
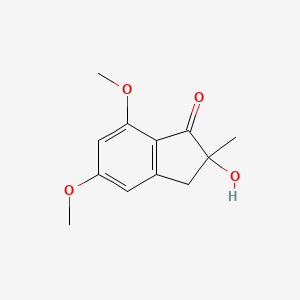
![1-[(4-Methylphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14593878.png)
